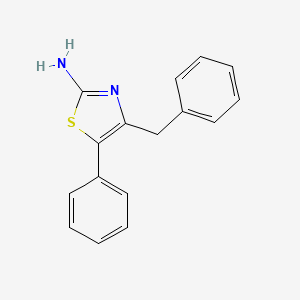

4-Benzyl-5-phenyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyl-5-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-phenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction involves the condensation of α-haloketones with thioamides under basic conditions . For instance, benzyl bromide and phenylthioamide can be used as starting materials, and the reaction is carried out in the presence of a base such as sodium ethoxide in ethanol .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyl-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that thiazole derivatives, including 4-benzyl-5-phenyl-1,3-thiazol-2-amine, exhibit notable anticancer properties. For instance, studies have shown that modifications on the thiazole ring can enhance the compound's efficacy against various cancer cell lines.

A study by Finiuk et al. demonstrated that N-acylated derivatives of 2-amino-5-benzyl-1,3-thiazoles exhibited selective activity against glioblastoma and melanoma cell lines, with some compounds showing low toxicity to normal cells. The lead compound in their series showed an IC50 value of 0.2–1 µM against resistant cancer cells, indicating its potential as a therapeutic agent against challenging cancer types .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In a study focusing on Alzheimer's disease, thiazole derivatives were identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme associated with cognitive decline. Compounds containing thiazole rings demonstrated significant AChE inhibitory activity, suggesting their potential use in treating neurodegenerative diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial and fungal strains. For example, derivatives of thiazole have been synthesized and tested for their antimicrobial activity, revealing significant effects against resistant microbial strains .

Agrochemicals

The compound is being explored for its potential use in agrochemicals due to its biological activity profile. Thiazole derivatives are known for their fungicidal and insecticidal properties, making them suitable candidates for developing new agricultural products aimed at pest control and crop protection .

Material Science

In addition to its biological applications, this compound is utilized in the development of materials with specific electronic properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications.

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Mécanisme D'action

The mechanism of action of 4-Benzyl-5-phenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenyl-1,3-thiazole-2-amine: Similar structure but lacks the benzyl group, which may affect its biological activity.

5-Phenyl-1,3-thiazole-2-amine: Another similar compound with different substitution patterns on the thiazole ring.

Uniqueness

4-Benzyl-5-phenyl-1,3-thiazol-2-amine is unique due to the presence of both benzyl and phenyl groups, which can enhance its lipophilicity and ability to interact with biological membranes. This structural feature may contribute to its higher potency and selectivity in various biological assays .

Activité Biologique

4-Benzyl-5-phenyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been investigated for various biological effects:

- Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of bacteria and fungi.

- Antiviral Activity : Research indicates potential efficacy against certain viral infections.

- Anticancer Activity : The compound shows promise as an anticancer agent, demonstrating cytotoxic effects on various cancer cell lines.

- Neuroprotective Effects : Its ability to protect neuronal cells from damage has been documented in several studies.

Target Interactions

This compound interacts with multiple biological targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial virulence pathways.

- Gene Expression Modulation : It alters gene expression related to apoptosis and cell proliferation.

- Protein Binding : The compound binds to proteins involved in critical cellular processes, potentially disrupting their function.

Biochemical Pathways

The biological activity of this thiazole derivative involves various biochemical pathways:

- Inhibition of Proteins : It disrupts proteomics-mediated pathways essential for bacterial growth and pathogenicity.

- Cellular Effects : The compound has shown significant anti-promastigote activity against Leishmania amazonensis, indicating its potential in treating parasitic infections.

Antimicrobial Studies

A study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, with zones of inhibition measured in millimeters against various strains (Table 1) .

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7.5 | 9 |

| S. epidermidis | 7 | 6 |

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as U-937 and SK-MEL-1, with IC50 values ranging from 5.7 to 12.2 μM. These results suggest that the compound may serve as a promising lead in anticancer drug development .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water but more soluble in organic solvents like alcohol and ether. This solubility profile may influence its bioavailability and therapeutic efficacy .

Comparative Analysis with Similar Compounds

This compound shows unique characteristics compared to other thiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Phenyl-1,3-thiazole-2-amine | Lacks benzyl group | Moderate antimicrobial |

| 5-Phenyl-1,3-thiazole-2-amine | Different substitution patterns | Lower cytotoxicity |

| 4-Benzyl-5-phenylthiazole | Enhanced lipophilicity | High potency in assays |

The presence of both benzyl and phenyl groups enhances the lipophilicity and interaction potential of this compound with biological membranes, contributing to its higher potency .

Propriétés

IUPAC Name |

4-benzyl-5-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c17-16-18-14(11-12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFAOMSCRJEMSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(SC(=N2)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.